molecular formula C21H24N2O4S B11162636 N-cyclohexyl-2-{[(phenylsulfonyl)acetyl]amino}benzamide

N-cyclohexyl-2-{[(phenylsulfonyl)acetyl]amino}benzamide

Cat. No.: B11162636
M. Wt: 400.5 g/mol
InChI Key: IERRIMFUYVIJTE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[(phenylsulfonyl)acetyl]amino}benzamide is a complex organic compound with a molecular formula of C20H24N2O3S. This compound is characterized by the presence of a cyclohexyl group, a phenylsulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[(phenylsulfonyl)acetyl]amino}benzamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 2-aminobenzamide to form an intermediate. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[(phenylsulfonyl)acetyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-cyclohexyl-2-{[(phenylsulfonyl)acetyl]amino}benzamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[(phenylsulfonyl)acetyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-{[(phenylsulfonyl)acetyl]amino}benzamide
  • This compound derivatives
  • Other benzamide derivatives with similar functional groups

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[2-(benzenesulfonyl)acetyl]amino]-N-cyclohexylbenzamide

InChI

InChI=1S/C21H24N2O4S/c24-20(15-28(26,27)17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)21(25)22-16-9-3-1-4-10-16/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,22,25)(H,23,24)

InChI Key

IERRIMFUYVIJTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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